molecular formula C19H17NO4S B2482929 2-((2,5-Dioxo-1-phenethylpyrrolidin-3-yl)thio)benzoic acid CAS No. 838884-74-5

2-((2,5-Dioxo-1-phenethylpyrrolidin-3-yl)thio)benzoic acid

Cat. No. B2482929
CAS RN: 838884-74-5
M. Wt: 355.41
InChI Key: GTRIENYMHDKNML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-((2,5-Dioxo-1-phenethylpyrrolidin-3-yl)thio)benzoic acid” is a unique chemical compound. It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The compound has a linear formula of C17H13NO4S . It has a molecular weight of 327.361 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9NO4S/c13-9-5-8 (10 (14)12-9)17-7-4-2-1-3-6 (7)11 (15)16/h1-4,8H,5H2, (H,15,16) (H,12,13,14) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound’s molecular weight is 251.26 .

Scientific Research Applications

Organic Chemistry Research

This compound is used in organic chemistry research, particularly in the study of reactions with α-furylmethanol . The derivatives of (2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acids react with α-furylmethanol, leading to the formation of derivatives of (1-hydroxymethyl-10-oxa-3,5-dioxo-4-aza-tricyclo[5.2.11.7.02.6]dec-8-en-4-yl)benzoic acids .

Synthesis of Glycan Probes

The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond. This property makes it useful in the synthesis of glycan probes .

Biological Importance

Aminobenzoic acids, which are related to this compound, are known to possess high biological importance. For instance, o-aminobenzoic acid is an intermediate in diverse biochemical processes, and p-aminobenzoic acid is involved in the synthesis of B group vitamins and serves as a bacterial growth factor .

Local Anesthetics

The esters of p-aminobenzoic acids are used as local anesthetics . This suggests potential applications of this compound in the development of new anesthetics.

Drug Research

2,5-Dimethylpyrrole compounds, which are structurally similar to this compound, are promising starting materials in drug research due to their various biological activities such as antibacterial, antihypertensive, and antitubercular properties .

Toxicity Predictions

In acute toxicity predictions, all the molecules fall under the toxicity class IV, which indicates the molecules are harmful after swallowing . This information is crucial for safety considerations in the use of this compound in various applications.

Mechanism of Action

The mechanism of action for this compound is not specified in the sources I found. It’s possible that it could be used in the synthesis of other compounds , but more research would be needed to confirm this.

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

2-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S/c21-17-12-16(25-15-9-5-4-8-14(15)19(23)24)18(22)20(17)11-10-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRIENYMHDKNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)CCC2=CC=CC=C2)SC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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